molecular formula C9H7ClN4O B2364451 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] CAS No. 1220111-65-8

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]

Cat. No. B2364451
CAS RN: 1220111-65-8
M. Wt: 222.63
InChI Key: LFWBGPYMERULHG-UHFFFAOYSA-N
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Description

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] is a compound that falls under the category of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .


Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties. They have shown luminescent and fluorescent agents. Some of these compounds have important applications in material chemistry . They also exhibit solvatochromic and electroluminescence properties .

Scientific Research Applications

Herbicide Development

The compound has been identified as a potential target for herbicide discovery . It’s particularly significant in the development of herbicides aimed at controlling resistant weeds. The inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key mechanism through which this compound operates, offering a pathway to combat weed resistance in agriculture .

Anti-HIV Research

Indole derivatives, which share a similar structure with pyrazole compounds, have shown promise in anti-HIV research. Molecular docking studies of related compounds suggest that pyrazole derivatives could be designed to target specific proteins involved in the HIV replication cycle .

Future Directions

Pyrazoles have attracted more attention due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of research on pyrazoles, including 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone], could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields .

properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-3-1-2-4-7(6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUGFWPFTMCUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CNNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194191
Record name 4-[(2-Chlorophenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338416-85-6
Record name 4-[(2-Chlorophenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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